molecular formula C17H13BrClNO4S B1420049 ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 881924-59-0

ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1420049
CAS No.: 881924-59-0
M. Wt: 442.7 g/mol
InChI Key: OZUBJCFNUDKFSR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and phenylsulfonyl groups attached to the indole core, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom at the 5-position.

    Sulfonylation: The attachment of a phenylsulfonyl group to the nitrogen atom of the indole ring.

    Esterification: The formation of the ethyl ester at the 2-carboxylate position.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination might involve the use of chlorine gas or thionyl chloride. Sulfonylation typically requires a sulfonyl chloride reagent, and esterification can be carried out using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction might yield a biaryl compound, while a nucleophilic substitution could result in a different halogenated indole derivative.

Scientific Research Applications

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit HIV-1 reverse transcriptase by binding to the enzyme’s active site and preventing viral replication . The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate: Lacks the phenylsulfonyl group but shares the indole core and halogen substituents.

    Ethyl 3-bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Similar structure but without the chlorine atom at the 5-position.

    Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Similar structure but without the bromine atom at the 3-position.

Uniqueness

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and phenylsulfonyl groups attached to the indole core. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-3-bromo-5-chloroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4S/c1-2-24-17(21)16-15(18)13-10-11(19)8-9-14(13)20(16)25(22,23)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBJCFNUDKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670546
Record name Ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881924-59-0
Record name Ethyl 1-(benzenesulfonyl)-3-bromo-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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